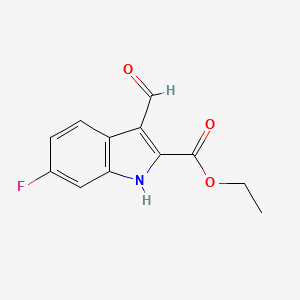

Ethyl 6-fluoro-3-formyl-1H-indole-2-carboxylate

Description

Significance of the Indole (B1671886) Scaffold in Heterocyclic Chemical Research

The indole scaffold, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. mdpi.comorganic-chemistry.org Its prevalence in a vast array of natural products, such as the amino acid tryptophan and numerous complex alkaloids, underscores its biological importance. clockss.orgyoutube.com This structural motif is considered a "privileged scaffold" in medicinal chemistry because its derivatives are known to interact with a wide range of biological targets, demonstrating diverse pharmacological activities. organic-chemistry.orgchemrxiv.org Consequently, indole-containing compounds have been developed as therapeutic agents for various diseases. mdpi.comyoutube.com The unique electronic properties of the indole ring, particularly its electron-rich nature, make it prone to electrophilic substitution, primarily at the C-3 position, which chemists exploit to build molecular complexity. organic-chemistry.org The ongoing exploration of indole chemistry continues to drive discoveries in medicine and materials science. mdpi.comsemanticscholar.org

Overview of Formyl-Substituted Indoles as Versatile Synthetic Intermediates

Among the myriad of substituted indoles, 3-formylindoles (indole-3-carboxaldehydes) are particularly valuable as versatile synthetic intermediates. frontiersin.org The introduction of a formyl group at the C-3 position is typically achieved through the Vilsmeier-Haack reaction, which uses reagents like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). organic-chemistry.orgfrontiersin.org This aldehyde functionality serves as a synthetic handle for a wide variety of chemical transformations. It can participate in condensations, oxidations, reductions, and multicomponent reactions, providing access to a rich diversity of more complex indole derivatives. orgsyn.org For instance, the formyl group can be readily converted into other functional groups or used to build new ring systems fused to the indole core, making 3-formylindoles essential building blocks in the synthesis of pharmaceuticals and other functional molecules.

Strategic Role of Halogenation (e.g., Fluorine) in Indole Derivatives for Molecular Design and Chemical Reactivity

The incorporation of halogen atoms, particularly fluorine, into the indole scaffold is a key strategy in modern molecular design. nih.govacs.org Fluorine, being the most electronegative element, possesses unique properties that can profoundly influence a molecule's physicochemical and biological characteristics. Introducing fluorine can alter acidity (pKa), improve metabolic stability by blocking sites susceptible to oxidative metabolism, and enhance membrane permeability. nih.govacs.org Furthermore, the small size of the fluorine atom allows it to replace hydrogen without significant steric impact, while its electronic effects can modulate the reactivity of the indole ring. acs.orgnih.gov In medicinal chemistry, strategic fluorination has led to compounds with improved binding affinity to target proteins and enhanced pharmacokinetic profiles. nih.gov This makes the synthesis of fluorinated indole derivatives an area of intense research interest. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-fluoro-3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-17-12(16)11-9(6-15)8-4-3-7(13)5-10(8)14-11/h3-6,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQCMCNOUSMINX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for Ethyl 6-fluoro-3-formyl-1H-indole-2-carboxylate

The construction of the title compound is achieved through sophisticated synthetic strategies that either build the indole (B1671886) ring system from acyclic precursors or introduce the required functional groups onto a pre-existing indole core with high regiochemical control.

The synthesis of substituted indoles often begins with appropriately functionalized anilines or other benzene (B151609) derivatives. A common and historical approach to forming the indole-2-carboxylate (B1230498) core is through the Reissert indole synthesis, which involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization orgsyn.org. A plausible pathway to the target molecule could start from a fluorinated o-nitrotoluene. This precursor would undergo condensation and subsequent cyclization to form the ethyl 6-fluoro-1H-indole-2-carboxylate intermediate.

Another powerful strategy is the Fischer indole synthesis, which utilizes the reaction of a phenylhydrazine (B124118) with an α-ketoester, such as ethyl pyruvate, in the presence of an acid catalyst orgsyn.org. For the target compound, this would involve (4-fluorophenyl)hydrazine (B109058) as a key precursor.

Modern methods often employ transition-metal-catalyzed reactions for indole synthesis. For instance, palladium-catalyzed cyclization of N-arylamines can provide rapid and atom-economic access to various indole derivatives under mild conditions thieme-connect.com. A general synthesis for ethyl 2-methyl-3-methylthioindole-5-carboxylate, for example, starts from ethyl 4-aminobenzoate, highlighting a route that begins with a substituted aniline (B41778) and builds the indole ring through a series of transformations including chlorination, reaction with methylthio-2-propanone, and subsequent desulfurization orgsyn.org. Following the formation of the ethyl 6-fluoro-1H-indole-2-carboxylate core, the final step is the introduction of the formyl group at the C3 position, typically accomplished via a Vilsmeier-Haack reaction.

The functionalization of the indole nucleus is governed by the inherent electronic properties of the ring system. The C3 position is the most nucleophilic and is highly susceptible to electrophilic aromatic substitution, a reactivity that is reportedly 10¹³ times greater than that of a position on a benzene ring rsc.org. This innate reactivity is exploited for the regioselective introduction of the formyl group onto the ethyl 6-fluoro-1H-indole-2-carboxylate intermediate. The Vilsmeier-Haack reaction, using reagents like phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is a classic and effective method for formylating the C3 position of indoles.

While C3 is the most reactive site, functionalization at other positions of the indole ring can be achieved, often requiring the use of directing groups. For example, an N-pivaloyl group has been effectively used to direct rhodium-catalyzed C-H functionalization specifically to the C7 position nih.gov. The development of such regioselective methods is crucial, as the reactivity of the five-membered pyrrole (B145914) ring typically dominates over the six-membered benzene ring nih.gov. The ability to selectively functionalize different positions on the indole nucleus is a central challenge and a topic of ongoing research in heterocyclic chemistry thieme-connect.comnih.gov. For the synthesis of the title compound, however, the strategy relies on the intrinsic high reactivity of the C3 position for the key formylation step.

Catalytic Approaches and Optimized Reaction Conditions in Indole Functionalization

Catalysis plays a pivotal role in optimizing the efficiency, selectivity, and environmental impact of synthetic transformations involving indole derivatives. Various catalytic strategies are employed for the functionalization of compounds like this compound.

For the Knoevenagel condensation reactions with active methylene (B1212753) compounds, base catalysis is standard. Reagents such as pyridine (B92270) or ammonium (B1175870) acetate (B1210297) are commonly used to facilitate the initial deprotonation of the active methylene reagent, which is the rate-determining step. researchgate.netznaturforsch.comresearchgate.net

In the context of forming fused heterocycles, specific catalysts can direct the reaction pathway. As mentioned, ammonium iodide can act as both a reagent and a catalyst in the four-component synthesis of pyrimido[4,5-b]indoles. mdpi.com In other related syntheses of complex heterocyclic systems fused to N-heterocycles, Lewis acids such as Indium(III) chloride (InCl₃) have been effectively used to catalyze cycloisomerization reactions, demonstrating the application of modern catalytic methods in this area of chemistry. rsc.org The development of catalytic methods for atroposelective reactions, such as the rhodium-catalyzed synthesis of biaxially chiral triazoles, showcases the advanced strategies being employed to control stereochemistry in complex heterocyclic synthesis, which could potentially be adapted for indole functionalization. acs.org

Table 3: Catalytic Approaches in Indole Functionalization and Related Reactions

| Reaction Type | Catalyst / Reagent | Purpose | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Pyridine / Ammonium Acetate | Base catalysis for C-C bond formation | znaturforsch.comresearchgate.net |

| Pyrimido[4,5-b]indole Synthesis | Ammonium Iodide | Nitrogen source and catalyst | mdpi.com |

| Cycloisomerization | InCl₃ | Lewis acid catalysis for ring formation | rsc.org |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy would provide information about the number of different types of protons, their electronic environment, and their connectivity. The spectrum would be expected to show distinct signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), the aromatic protons on the indole (B1671886) ring, the formyl proton (-CHO), and the N-H proton of the indole. The coupling patterns and chemical shifts of the aromatic protons would be particularly informative for confirming the substitution pattern on the benzene (B151609) ring portion of the indole nucleus.

A ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. Signals would be expected for the carbons of the ethyl group, the ester carbonyl, the formyl carbonyl, and the carbons of the indole ring. The chemical shifts would be influenced by the electron-withdrawing effects of the fluoro, formyl, and carboxylate groups.

¹⁹F NMR spectroscopy is a highly sensitive technique for fluorine-containing compounds. A ¹⁹F NMR spectrum of Ethyl 6-fluoro-3-formyl-1H-indole-2-carboxylate would show a signal for the fluorine atom at the C-6 position. The chemical shift and coupling of this signal with neighboring protons would provide further confirmation of its position on the aromatic ring.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to connect adjacent protons, for instance, within the ethyl group and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the entire molecular structure, for example, by connecting the formyl proton to the indole ring carbons.

Mass Spectrometry (MS) for Molecular Formula Confirmation

HRMS is used to accurately determine the molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₁₂H₁₀FNO₃), HRMS would provide a precise mass measurement that would either confirm or refute this molecular formula.

Without access to published research articles or spectral databases containing the experimental data for this specific compound, a detailed analysis and the creation of data tables as requested is not possible at this time.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz For this compound, the IR spectrum is expected to display a series of characteristic absorption bands corresponding to its distinct structural features.

The indole ring itself presents several key vibrations. A notable absorption is the N-H stretching band, typically observed in the range of 3400-3300 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations of the indole ring are expected to appear just above 3000 cm⁻¹. vscht.cz

The carbonyl (C=O) groups of the ethyl ester and the aldehyde are prominent features in the IR spectrum, with strong absorption peaks. The C=O stretch of the ethyl ester is anticipated in the 1750-1735 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com The formyl (aldehyde) group's C=O stretching vibration is expected at a slightly lower wavenumber, typically between 1710-1685 cm⁻¹, due to conjugation with the aromatic indole ring. spectroscopyonline.comlibretexts.org A distinguishing feature for the aldehyde is the C-H stretching vibration of the formyl group, which typically shows one or two bands of moderate intensity in the 2850-2700 cm⁻¹ region. libretexts.orgopenstax.org

Furthermore, the spectrum would include C-O stretching vibrations from the ester group, which are typically found in the 1300-1000 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com The presence of the fluorine atom would be indicated by a C-F stretching band, although its position can be variable and may appear in the fingerprint region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretching | 3400 - 3300 |

| Aromatic C-H | Stretching | ~3100 - 3000 |

| Aldehyde C-H | Stretching | 2850 - 2700 |

| Ester C=O | Stretching | 1750 - 1735 |

| Aldehyde C=O | Stretching | 1710 - 1685 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Ester C-O | Stretching | 1300 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The indole ring is an aromatic chromophore that exhibits characteristic absorption bands in the UV region. These absorptions are due to π→π* transitions. For the parent indole molecule, these transitions typically result in two main absorption bands. core.ac.uk

The substitution on the indole ring in this compound is expected to significantly influence its UV-Vis spectrum. The formyl and ethyl carboxylate groups, being electron-withdrawing, and the fluoro group, with its electronic effects, act as auxochromes that can modify the energy of the electronic transitions. This generally leads to shifts in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and can also affect the intensity of the absorption. core.ac.uk Studies on various substituted indoles have shown that the position and nature of the substituent have a quantifiable effect on the absorption and fluorescence spectra. core.ac.uk The specific electronic absorption spectrum for this compound would be a unique fingerprint arising from the combined electronic effects of all its substituents on the indole chromophore.

| Chromophore | Electronic Transition | Expected λmax Region (nm) |

|---|---|---|

| Substituted Indole Ring | π → π* (¹La band) | ~260 - 290 |

| π → π* (¹Lb band) | ~280 - 320 |

Note: The expected λmax regions are estimations based on the indole chromophore and the anticipated effects of its substituents.

X-ray Crystallography for Solid-State Structural Determination (where applicable to indole derivatives)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not presently available, the analysis of crystal structures of related indole derivatives provides valuable insights into the likely solid-state conformation and intermolecular interactions. mdpi.commdpi.com

Studies on various indole carboxylic acids and their derivatives frequently show that the indole ring system is largely planar. mdpi.com A key feature in the crystal packing of many indole derivatives is the presence of intermolecular hydrogen bonds. The N-H group of the indole ring is a classic hydrogen bond donor, and it often forms hydrogen bonds with acceptor atoms on adjacent molecules, such as the oxygen atoms of carbonyl groups. libretexts.org This can lead to the formation of well-defined supramolecular structures like dimers or chains. libretexts.org

Furthermore, π–π stacking interactions between the aromatic indole rings of neighboring molecules are also a common feature that contributes to the stability of the crystal lattice. mdpi.com The specific crystal structure of this compound would be determined by the interplay of these hydrogen bonding and stacking interactions, as well as steric effects from the substituents, to achieve the most thermodynamically stable packing arrangement.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties and reactivity of molecules. For derivatives of indole (B1671886), such as Ethyl 6-fluoro-3-formyl-1H-indole-2-carboxylate, DFT calculations can elucidate the fundamental aspects of their chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Table 1: Representative Frontier Orbital Energies for Indole Derivatives (Note: Data below is illustrative of typical values obtained for similar molecular structures and not specific to this compound)

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -5.5 | Electron-donating capacity |

| ELUMO | -2.0 to -1.0 | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.5 to 4.0 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue representing electron-deficient regions (positive potential) prone to nucleophilic attack. Green areas denote neutral potential.

For a molecule like this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the formyl and carboxylate groups, as well as the fluorine atom, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the indole N-H group would be expected to show a positive potential, indicating its role as a hydrogen bond donor.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. This approach allows for the calculation of electronic absorption spectra, providing insights into the wavelengths of light a molecule absorbs and the nature of the corresponding electronic transitions. For instance, in studies of other carboxylate compounds, TD-DFT has been used to predict vertical excitation energies and electronic absorption spectra in both gas phase and in solution. materialsciencejournal.org Such analysis for this compound would help in understanding its photophysical properties and could be correlated with experimental UV-Vis spectra.

Molecular Modeling and Docking Studies for Predictive Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand and a protein's binding site.

In a computational investigation of the similar molecule ethyl 6-fluoro-1H-indole-2-carboxylate (EFI2C), molecular docking studies were performed to assess its potential as a cyclooxygenase (COX) inhibitor. researchgate.net The study revealed that EFI2C could form polar hydrogen bonds and hydrophobic interactions with both COX-1 and COX-2 enzymes, indicating strong binding affinities. researchgate.net Given the structural similarity, it is plausible that this compound could also exhibit interactions with these or other biological targets, a hypothesis that could be rigorously tested through dedicated docking simulations.

Table 2: Illustrative Docking Interaction Data for a Fluoro-Indole Derivative with COX Enzymes (Based on findings for the related compound ethyl 6‐fluoro‐1H‐indole‐2‐carboxylate researchgate.net)

| Target Protein | PDB ID | Predicted Interaction Types |

|---|---|---|

| COX-1 | 3KK6, 3N8Y | Polar hydrogen bonds, hydrophobic interactions |

| COX-2 | 1CX2, 4M11 | Polar hydrogen bonds, hydrophobic interactions |

Mechanistic Pathway Elucidation through Computational Simulations

Computational simulations are invaluable for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby gaining a step-by-step understanding of how reactants are converted into products. While specific studies on the reaction mechanisms involving this compound are not prominent in the literature, computational methods could be applied to investigate its synthesis or subsequent transformations. For example, simulations could be used to explore the Vilsmeier-Haack formylation of the corresponding indole precursor or the mechanistic details of its condensation reactions.

Reactivity and Reaction Mechanism Studies

Detailed Investigation of the Formyl Group's Chemical Reactivity

The formyl group at the C-3 position is a highly reactive center, primarily serving as an electrophile. It readily participates in a variety of condensation reactions, a characteristic feature of aldehydes. researchgate.netwikipedia.org These reactions provide a pathway to extend the molecular framework and synthesize more complex heterocyclic systems.

One of the principal reactions of the 3-formyl group is its condensation with active methylene (B1212753) compounds. For instance, its non-fluorinated analog, ethyl 3-formyl-1H-indole-2-carboxylate, reacts with 2-thiohydantoin (B1682308) derivatives, rhodanine, or thiobarbituric acid. researchgate.net This type of Knoevenagel condensation involves the deprotonation of the active methylene compound to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the formyl group. The subsequent dehydration step yields a new C=C double bond, effectively linking the indole (B1671886) scaffold to another heterocyclic ring.

The presence of both the formyl and carboxylate functionalities allows for a diverse range of chemical transformations, making the parent compound, Ethyl 3-formyl-1H-indole-2-carboxylate, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com The reactivity of the formyl group in the 6-fluoro derivative is expected to follow similar pathways, though the reaction rates may be influenced by the electronic effects of the fluorine atom.

Table 1: Representative Condensation Reactions of the 3-Formyl Group

| Reactant | Reaction Type | Product Type | Reference |

|---|---|---|---|

| 2-Thiohydantoin | Knoevenagel Condensation | Indolylmethylene-thiohydantoin | researchgate.net |

| Rhodanine | Knoevenagel Condensation | Indolylmethylene-rhodanine | researchgate.net |

| Thiobarbituric acid | Knoevenagel Condensation | Indolylmethylene-thiobarbituric acid | researchgate.net |

Exploration of the Ester Moiety's Transformations

The ethyl ester group at the C-2 position is another key site for chemical modification. It is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups.

Hydrolysis: Alkaline hydrolysis of the ethyl ester is a common transformation that yields the corresponding indole-2-carboxylic acid. orgsyn.org This reaction typically involves treatment with a base, such as potassium hydroxide, which saponifies the ester. Subsequent acidification protonates the carboxylate salt to give the free carboxylic acid. This carboxylic acid can then be used in further synthetic steps, such as amide bond formation, or can be decarboxylated to the corresponding 3-formyl-6-fluoro-1H-indole. orgsyn.org

Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), the ethyl ester can undergo transesterification. For example, treatment of ethyl indol-2-carboxylate with sodium methoxide (B1231860) in methanol (B129727) results in the formation of the corresponding methyl ester, methyl 1H-indole-2-carboxylate. mdpi.com

Hydrazinolysis: The ester moiety can react with hydrazine (B178648) hydrate (B1144303) to form the corresponding carbohydrazide. mdpi.com Hydrazinolysis of ethyl indol-2-carboxylate affords indol-2-carbohydrazide. This hydrazide is a versatile intermediate that can be further reacted with aldehydes and ketones to form hydrazones or used in the synthesis of other heterocyclic systems like thiazoles. mdpi.com

It is important to note that the reactivity of ester groups on an indole scaffold can sometimes be unusual. For instance, attempts to hydrolyze certain substituted ethyl 2-amino-1H-indole-3-carboxylates under basic conditions can lead to ring-opened products rather than the desired carboxylic acid, highlighting the delicate balance of reactivity within the indole system. arkat-usa.org

Table 2: Key Transformations of the 2-Ethyl Ester Moiety

| Reagent | Reaction Type | Product | Reference |

|---|---|---|---|

| Aqueous KOH | Hydrolysis (Saponification) | 6-Fluoro-3-formyl-1H-indole-2-carboxylic acid | orgsyn.org |

| Methanol/NaOMe | Transesterification | Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate | mdpi.com |

| Hydrazine hydrate | Hydrazinolysis | 6-Fluoro-3-formyl-1H-indole-2-carbohydrazide | mdpi.com |

Mechanistic Pathways of Indole Ring Functionalization and Cross-Dehydrogenative Coupling

While the C-2 and C-3 positions are occupied, the indole ring of this compound offers other sites for functionalization, notably the N-1 nitrogen and the C-4, C-5, and C-7 positions on the benzene (B151609) ring. researchgate.netresearchgate.net

N-Alkylation: The indole nitrogen is nucleophilic and can be readily alkylated. The reaction typically proceeds by treating the indole with a base, such as potassium carbonate or sodium hydride, to deprotonate the N-H group, followed by the addition of an alkyl halide. mdpi.commdpi.com This allows for the introduction of various substituents at the N-1 position, which can modulate the compound's steric and electronic properties.

C-7 Functionalization: The C-7 position can also be a site for reaction. For example, aryl radical cyclization at the C-7 position of ethyl indole-2-carboxylate (B1230498) derivatives has been explored as a route to new duocarmycin analogues. mdpi.com This type of reaction involves the generation of a radical at the C-7 position, often from a halogen precursor, which then undergoes an intramolecular cyclization.

Cross-Dehydrogenative Coupling (CDC): While specific examples involving this compound are not prevalent, the indole nucleus is a common participant in CDC reactions. These reactions form C-C or C-heteroatom bonds by the formal removal of two hydrogen atoms, often under oxidative conditions. Given the electron-rich nature of the indole ring, it can act as the nucleophilic partner in such couplings. The functionalization of indoles via transition-metal-free approaches has become a significant area of research. researchgate.net The regioselectivity of such reactions on the substituted benzene ring would be influenced by the directing effects of the existing pyrrole (B145914) ring and the fluorine atom.

Influence of Fluorine Substitution on Reaction Rates and Selectivity

The fluorine atom at the C-6 position exerts a profound influence on the reactivity of the entire molecule through both inductive and resonance effects. semanticscholar.org Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene portion of the indole ring towards electrophilic substitution.

Reaction Rates: The strong -I effect of fluorine generally decreases the electron density of the indole ring system. This can decelerate the rate of electrophilic aromatic substitution reactions on the benzene ring. For nucleophilic aromatic substitution, a fluorine substituent can have a variable influence depending on its position relative to the reaction center. researchgate.net In some cases, the introduction of fluorine close to a reaction center can cause a significant deceleration in SN2 reaction rates. researchgate.net

Selectivity: The fluorine atom can influence the regioselectivity of reactions. In electrophilic substitutions on the benzene ring, the fluorine atom is an ortho-, para-director due to its +R effect. However, the strong -I effect deactivates these positions. The ultimate regiochemical outcome will depend on the specific reaction conditions and the nature of the electrophile. Studies on the dearomatization of naphthalenes found that a fluorine atom at the 6-position of a phenyl ring was well-tolerated, suggesting its electronic influence is compatible with certain catalytic cycles. acs.org The presence of 6-fluoroindole (B127801) in various bioactive molecules underscores its utility and predictable reactivity in complex syntheses. myuchem.comsigmaaldrich.com The adaptation of E. coli to 6-fluoroindole, where it is converted to 6-fluorotryptophan and incorporated into proteins, demonstrates that this fluorinated core can be processed by biological systems, hinting at its relative stability and specific interactions. frontiersin.org

Applications in Medicinal Chemistry Research Non Clinical Focus

Strategic Role as a Key Intermediate in the Synthesis of Bioactive Chemical Entities

Ethyl 6-fluoro-3-formyl-1H-indole-2-carboxylate is a sought-after precursor in multi-step syntheses targeting novel therapeutic agents. The three distinct functional groups on its indole (B1671886) core—ester, aldehyde, and halogen—allow for selective and sequential chemical modifications, providing a pathway to diverse and complex molecular architectures.

The interaction between the murine double minute 2 (MDM2) protein and the p53 tumor suppressor is a critical target in oncology. Inhibiting this interaction can reactivate p53, leading to apoptosis in cancer cells. Spirooxindoles have been identified as a potent class of compounds that can effectively disrupt the MDM2-p53 interaction. nih.govacs.org These complex spirocyclic systems are constructed around an indole core, making functionalized indoles essential starting materials.

The synthesis of potent MDM2-p53 inhibitors, such as those based on the spiro[3H-indole-3,2´-pyrrolidin]-2(1H)-one scaffold, often begins with substituted isatins or other activated indole derivatives. researchgate.netresearchgate.net The substituents on the indole ring are crucial for establishing the precise interactions within the hydrophobic triad (B1167595) of the MDM2 binding pocket. While direct synthesis from this compound is not always the primary route, its structural motifs are representative of the building blocks required. The 6-halo substitution (e.g., 6-chloro or 6-fluoro) on the indole ring is a common feature in advanced clinical candidates, highlighting the importance of precursors with this specific functionalization. acs.orgresearchgate.net The development of these complex molecules showcases the power of using versatile indole intermediates to access structurally novel and potent inhibitors of protein-protein interactions. nih.gov

HIV-1 integrase is a vital enzyme for viral replication, and integrase strand transfer inhibitors (INSTIs) are a cornerstone of modern antiretroviral therapy. nih.gov The development of new INSTIs is driven by the need to overcome drug resistance. Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for novel INSTIs. nih.gov The core structure is capable of chelating the two essential Mg²⁺ ions within the enzyme's active site, disrupting its function. nih.gov

This compound is an ideal building block for these inhibitors. A closely related analog, ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate, has been explicitly used as a key intermediate in the synthesis of potent INSTIs. nih.gov The synthetic strategy involves utilizing the C3-formyl group as a handle to introduce larger side chains, while the C6-halogenated benzene (B151609) ring can establish effective π–π stacking interactions with viral DNA, significantly enhancing inhibitory activity. nih.gov Structural optimizations at the C2, C3, and C6 positions of the indole scaffold have been shown to markedly improve the inhibitory effect against HIV-1 integrase. nih.gov

The C3-formyl group of the title compound is particularly useful for constructing novel heterocyclic systems through condensation reactions. This has been demonstrated in the synthesis of analogues of naturally occurring marine alkaloids like aplysinopsins and medicinally important β-carbolines. researchgate.netznaturforsch.comresearchgate.net

Aplysinopsin analogues and related compounds can be prepared by the condensation of ethyl 3-formyl-1H-indole-2-carboxylate with active methylene (B1212753) compounds such as 2-thiohydantoin (B1682308), rhodanine, or thiobarbituric acid derivatives. researchgate.netznaturforsch.com This reaction provides a straightforward route to complex molecules that have garnered interest for their wide range of biological activities, including potential as anticancer agents. mdpi.com

Similarly, this precursor is used to synthesize β-carboline thiohydantoin analogues. researchgate.netznaturforsch.com β-carboline alkaloids are a large family of indole-containing compounds with diverse pharmacological profiles, including sedative, anxiolytic, and antitumor activities. nih.gov The synthesis often involves a condensation reaction followed by a cyclization step to form the tricyclic β-carboline framework. znaturforsch.com The use of ethyl 3-formyl-1H-indole-2-carboxylate allows for the creation of novel β-carboline derivatives with an ester group at a key position, which can be further modified to tune the compound's biological properties. znaturforsch.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of Indole-Based Scaffolds

The specific substitution pattern of this compound makes it and its derivatives valuable tools for probing the structure-activity relationships (SAR) of indole-based bioactive compounds. By systematically modifying each functional group, researchers can elucidate the key molecular interactions that govern a compound's affinity and efficacy for its biological target.

The substituents at the C3 and C6 positions of the indole ring play a critical role in determining the biological activity of many indole-based compounds. nih.gov

C6-Position: The presence of a halogen, such as the fluorine atom in the title compound, at the C6 position often leads to a significant increase in potency. In the context of HIV-1 fusion inhibitors, SAR studies have shown that modifications to the indole scaffold, including halogenation, are critical for optimizing binding affinity and antiviral activity. nih.govscienceopen.com For SARS-CoV-2 main protease inhibitors, the precise position of a fluorine atom on a linked benzothiazole (B30560) moiety was found to be crucial, with the 5-fluoro derivative being significantly more potent than other isomers, suggesting that the fluorine atom engages in specific, favorable interactions with target residues like Thr25 and Ser46. acs.org This highlights how a strategically placed fluorine atom can enhance molecular recognition.

C3-Position: The C3 position is a common site for modification to explore SAR. The formyl group of this compound serves as a versatile chemical handle. In the development of HIV-1 integrase inhibitors, introducing a C6-halogenated benzene ring and a long branch at the C3 position was found to increase inhibitory activity. nih.gov Studies on other C3-substituted indoles have shown that the nature of the substituent at this position can stabilize radicals, introduce polarity, and ultimately dictate the compound's cytoprotective or biological effects. nih.gov

The following table summarizes SAR findings for various indole-based inhibitors, illustrating the impact of substitutions.

| Compound Scaffold | Target | Substitution Position | Key SAR Finding | Potency (IC₅₀/EC₅₀) |

| Indole-2-carboxylic acid | HIV-1 Integrase | C3, C6 | Introduction of a C6-halogenated benzene and a C3-long branch markedly increases inhibitory effect. nih.gov | 0.13 µM nih.gov |

| Bisindole | HIV-1 gp41 | 5,5' or 6,6' linkage | 6,6'-linked bisindoles with specific substitutions showed submicromolar activity. nih.gov | 0.2 µM nih.gov |

| Spirooxindole | MDM2-p53 | C6 | A 6-chloro substituent is a common feature in potent, clinically investigated inhibitors. researchgate.net | Sub-nanomolar range (biochemical assay) |

| Indole-based Sulfonamide | Aromatase | C5 | Bis-indoles with specific linkers and substitutions showed the most potent inhibition. cy3-maleimide.com | 0.7 µM cy3-maleimide.com |

Insights from SAR studies enable the formulation of rational design principles for creating new and more effective indole-based research compounds. cy3-maleimide.comresearchgate.netnih.gov The structure of this compound embodies several of these key principles.

Core Scaffold Selection: The indole-2-carboxylic acid framework serves as an effective metal-chelating pharmacophore, particularly for metalloenzymes like HIV-1 integrase. nih.gov Maintaining this core is a primary design consideration for this class of inhibitors.

Strategic Halogenation: The incorporation of a fluorine atom at the C6 position is a rational strategy to enhance binding affinity through favorable electrostatic or hydrophobic interactions, as well as to improve metabolic stability and other pharmacokinetic properties. researchgate.net

Vectorial Modification at C3: The C3-formyl group provides a reactive site for "vectorial" modification. This allows for the systematic introduction of diverse chemical groups directed towards specific pockets or regions of a target's binding site to optimize interactions and improve selectivity. nih.gov

Hybridization and Scaffolding: Rational design can involve hybridizing the indole core with other known pharmacophores. cy3-maleimide.com For example, linking the indole scaffold to moieties like sulfonamides or creating complex fused ring systems, such as spirooxindoles, can lead to compounds with novel mechanisms or improved potency. researchgate.netcy3-maleimide.com

By applying these principles, medicinal chemists can leverage versatile intermediates like this compound to systematically design and synthesize new generations of bioactive compounds for non-clinical research targeting a wide array of diseases.

Mechanistic Elucidation of Biological Actions at a Molecular Level

Research into the precise molecular mechanisms by which indole derivatives exert their effects is crucial for the rational design of new therapeutic agents. While specific mechanistic studies on this compound are not extensively documented, the known activities of related compounds provide a foundation for investigatory pathways.

The indole nucleus is a common feature in many enzyme inhibitors. The specific substituents on this compound suggest potential interactions with several classes of enzymes.

Indoleamine 2,3-Dioxygenase (IDO) : IDO is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. Its role in immune tolerance, particularly in the context of cancer, has made it a significant target for drug discovery. Indole-2-carboxylic acid derivatives have been identified as potential inhibitors of IDO1. The carboxylate group at the 2-position of the indole ring is thought to be a critical pharmacophoric element for binding to the enzyme. While direct inhibition data for this compound is not available, its structural similarity to known indole-2-carboxylate (B1230498) inhibitors suggests it could be a subject of interest for IDO inhibition studies. The fluorine substitution at the 6-position could potentially enhance binding affinity and modulate electronic properties of the indole ring.

Fungal Enzymes : Indole derivatives have also been explored for their antifungal properties. nih.gov The mechanisms of action can be diverse, including the inhibition of essential fungal enzymes. For instance, compounds containing the indole scaffold have been shown to interfere with fungal cell wall biosynthesis or disrupt other vital cellular processes. While specific studies on the interaction of this compound with fungal enzymes are yet to be published, its structural motifs warrant investigation in this area.

| Enzyme Target Class | Potential Interaction Moiety | Rationale for Investigation |

|---|---|---|

| Indoleamine 2,3-Dioxygenase (IDO) | Indole-2-carboxylate | Structural similarity to known indole-2-carboxylic acid based IDO1 inhibitors. |

| Fungal Enzymes | Indole scaffold, Formyl group | General antifungal activity of indole derivatives; potential for covalent modification of enzyme active sites by the aldehyde. |

Beyond specific enzyme inhibition, the broader effects of indole compounds on cellular structures are a key area of research.

Bacterial Cell Walls : The integrity of the bacterial cell wall is a classic target for antimicrobial agents. Some indole derivatives have been shown to possess antibacterial activity, though the exact mechanisms are often not fully elucidated. japsonline.com The formyl group at the 3-position of this compound is a reactive aldehyde that could potentially interact with components of the bacterial cell wall or associated proteins, leading to disruption of cell structure and viability. Research in this area would involve treating various bacterial strains with the compound and observing effects on cell morphology, integrity, and growth.

| Cellular Target | Potential Mechanism | Relevant Functional Group |

|---|---|---|

| Bacterial Cell Wall | Interference with peptidoglycan synthesis or cross-linking. Covalent modification of cell wall proteins. | 3-Formyl group |

Development of Indole-Containing Scaffolds for Biological Evaluation in Research Models

This compound is not only a candidate for direct biological testing but also serves as a valuable starting material for the synthesis of more complex indole-based scaffolds. The presence of three distinct functional groups—an ester, an aldehyde, and a halogen—provides a rich platform for chemical elaboration.

This synthetic versatility allows for the creation of diverse libraries of indole derivatives. These libraries can then be screened in various in vitro and cell-based assays to identify compounds with desired biological activities for further investigation in non-clinical research models. For example, by systematically modifying each of the three functional groups, researchers can perform structure-activity relationship (SAR) studies to understand how different chemical features contribute to the observed biological effects.

| Functional Group | Potential Synthetic Modification | Resulting Scaffold Type |

|---|---|---|

| Ethyl 2-carboxylate | Hydrolysis and amide coupling | Indole-2-carboxamides |

| 3-Formyl | Reductive amination, Knoevenagel condensation | 3-Aminomethylindoles, Fused heterocyclic systems |

| 6-Fluoro | Modulation of physicochemical properties | Fluorinated indole analogues with potentially improved metabolic stability or binding affinity |

Q & A

Q. What are the common synthetic routes for Ethyl 6-fluoro-3-formyl-1H-indole-2-carboxylate?

The compound is typically synthesized via Fischer indole synthesis , starting with phenylhydrazine and a fluorinated aldehyde/ketone under acidic conditions. For formylation at the 3-position, a Vilsmeier-Haack reaction or direct formylation using acetic acid/sodium acetate under reflux is employed . Key intermediates include 6-fluoroindole derivatives, with purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

Q. What spectroscopic methods confirm the structure of this compound?

1H/13C NMR identifies substituents (e.g., fluorine coupling patterns, formyl protons at ~10 ppm). High-resolution mass spectrometry (HR-MS) validates molecular weight, while FT-IR confirms carbonyl stretches (ester: ~1700 cm⁻¹; formyl: ~1650 cm⁻¹). X-ray crystallography (using SHELX software) resolves absolute configuration, as demonstrated for similar indole derivatives .

Q. What purification techniques are effective post-synthesis?

Recrystallization (using DMF/acetic acid mixtures) removes impurities, while flash column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates. For sensitive compounds, preparative HPLC with C18 columns ensures high purity (>95%) .

Advanced Research Questions

Q. How does the 6-fluoro substituent influence reactivity compared to chloro/bromo analogs?

Fluorine’s electronegativity increases electron withdrawal, stabilizing intermediates in nucleophilic substitution (e.g., SNAr). This reduces reaction rates compared to chloro derivatives but enhances regioselectivity in cross-coupling reactions. Comparative studies show fluorine’s para-directing effects in electrophilic substitutions, contrasting with chloro’s ortho/para preference .

Q. How can SHELX software address challenges in crystallographic analysis?

SHELXL refines high-resolution crystal structures by modeling disorder (common in flexible ester groups) and handling twinning (prevalent in indole derivatives). For low-resolution data, SHELXE improves phase determination via iterative density modification, critical for resolving fluorine’s anisotropic displacement parameters .

Q. What mechanistic pathways govern substitution at the 3-formyl group?

The formyl group undergoes nucleophilic addition-elimination with amines (e.g., to form Schiff bases) or condensation with active methylenes (e.g., Knoevenagel reactions). DFT studies suggest fluorine’s inductive effect lowers the LUMO of the formyl carbon, accelerating nucleophilic attack .

Q. How to optimize formylation at the 3-position?

Reaction optimization involves:

- Temperature control : Reflux in acetic acid (110°C) minimizes side reactions.

- Catalyst screening : Sodium acetate enhances formylation efficiency vs. weaker bases.

- Solvent selection : Polar aprotic solvents (DMF) improve yields in microwave-assisted reactions .

Q. How to resolve contradictions in biological activity data across indole derivatives?

Meta-analysis of SAR studies reveals that 6-fluoro derivatives exhibit enhanced kinase inhibition compared to chloro analogs due to improved binding pocket compatibility. Contradictions in cytotoxicity data may stem from assay-specific factors (e.g., cell line variability, incubation time). Standardized protocols (e.g., MTT assays at 48h) reduce discrepancies .

Q. How to design experiments probing electronic effects of the 6-fluoro group?

- Electrochemical analysis : Cyclic voltammetry measures oxidation potentials influenced by fluorine’s electron withdrawal.

- Computational modeling : DFT calculations (B3LYP/6-31G*) compare charge distribution with non-fluorinated analogs.

- Kinetic isotope effects : Deuterium labeling at reactive sites quantifies fluorine’s impact on reaction rates .

Q. What strategies mitigate challenges in scaling up synthesis?

- Flow chemistry : Continuous reactors improve heat transfer for exothermic steps (e.g., formylation).

- Catalyst recycling : Palladium on carbon (10% wt) reused via filtration reduces costs in hydrogenation steps.

- In-line analytics : PAT (Process Analytical Technology) monitors reaction progress via IR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.